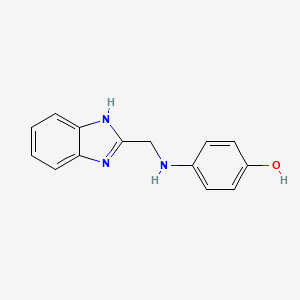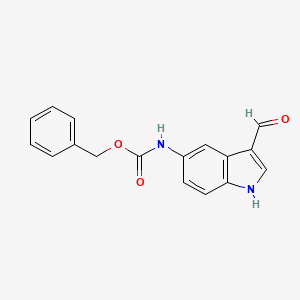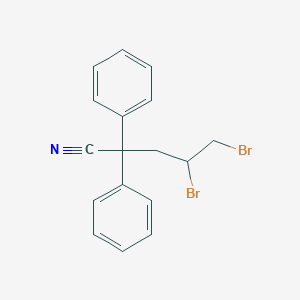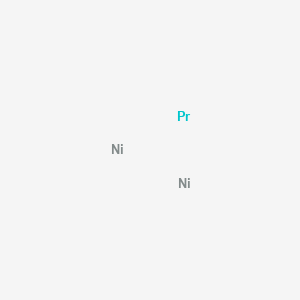
1-Phenylicosan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylicosan-3-one is an organic compound with the molecular formula C21H34O It is characterized by a phenyl group attached to a long aliphatic chain with a ketone functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylicosan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of icosane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylicosan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of icosanoic acid.
Reduction: Formation of 1-phenylicosanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
1-Phenylicosan-3-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-phenylicosan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-Phenylhexadecan-3-one: Similar structure but with a shorter aliphatic chain.
1-Phenylpentadecan-3-one: Another similar compound with a different chain length.
1-Phenylheptadecan-3-one: Similar in structure but with a slightly longer chain.
Uniqueness: 1-Phenylicosan-3-one is unique due to its specific chain length, which influences its physical and chemical properties. The longer chain length can affect its solubility, melting point, and reactivity compared to its shorter-chain analogs.
Properties
CAS No. |
5467-44-7 |
|---|---|
Molecular Formula |
C26H44O |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
1-phenylicosan-3-one |
InChI |
InChI=1S/C26H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(27)24-23-25-20-17-16-18-21-25/h16-18,20-21H,2-15,19,22-24H2,1H3 |
InChI Key |
QQYXTWHIJNQMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















